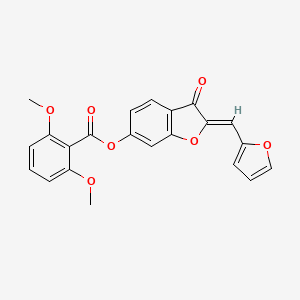
3-(2-bromo-5-fluorophenyl)-N-(1-cyano-1-methylethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromo-5-fluorophenyl)-N-(1-cyano-1-methylethyl)propanamide, also known as BFA-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
3-(2-bromo-5-fluorophenyl)-N-(1-cyano-1-methylethyl)propanamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and survival. This compound has also been investigated for its potential to enhance the effectiveness of chemotherapy drugs.
作用機序
3-(2-bromo-5-fluorophenyl)-N-(1-cyano-1-methylethyl)propanamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This leads to the disruption of the phosphorylation of target proteins, which are involved in cell growth and survival. The inhibition of CK2 by this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have antiproliferative effects on cancer cells, inducing apoptosis and inhibiting cell growth. It has also been shown to enhance the effectiveness of chemotherapy drugs. This compound has been found to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
実験室実験の利点と制限
3-(2-bromo-5-fluorophenyl)-N-(1-cyano-1-methylethyl)propanamide has several advantages for lab experiments, including its high purity and stability. It is also readily available for purchase from chemical suppliers. However, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-1-methylethyl)propanamide. One area of interest is the development of this compound analogs with improved solubility and potency. Another potential direction is the investigation of this compound in combination with other chemotherapy drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other diseases.
In conclusion, this compound is a chemical compound with potential therapeutic applications in the treatment of cancer. Its inhibition of CK2 has been shown to induce apoptosis in cancer cells and enhance the effectiveness of chemotherapy drugs. While this compound has several advantages for lab experiments, including its high purity and stability, its limited solubility in aqueous solutions can make it difficult to work with in certain experiments. There are several potential future directions for research on this compound, including the development of analogs with improved solubility and potency and investigation in combination with other chemotherapy drugs.
合成法
The synthesis of 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-1-methylethyl)propanamide involves several steps, including the reaction between 2-bromo-5-fluoroaniline and 2-bromo-5-fluorobenzoyl chloride, followed by the reaction with isobutyronitrile. The resulting product is purified through column chromatography, yielding this compound as a white crystalline solid.
特性
IUPAC Name |
3-(2-bromo-5-fluorophenyl)-N-(2-cyanopropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2O/c1-13(2,8-16)17-12(18)6-3-9-7-10(15)4-5-11(9)14/h4-5,7H,3,6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOARDZAFIRSOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)CCC1=C(C=CC(=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

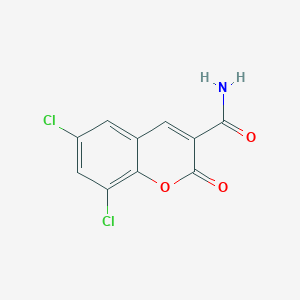
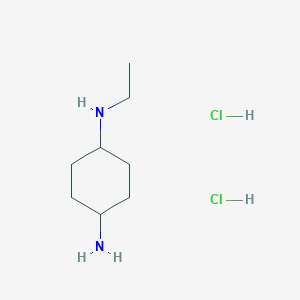
![(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol](/img/structure/B3002701.png)
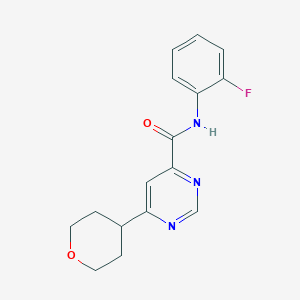
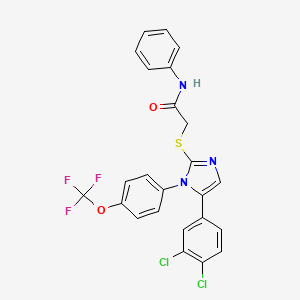

![3-[(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B3002710.png)
![[4-[(Z)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B3002711.png)

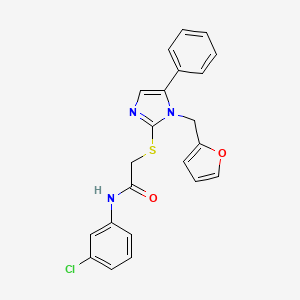
![3-[3-({2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B3002718.png)
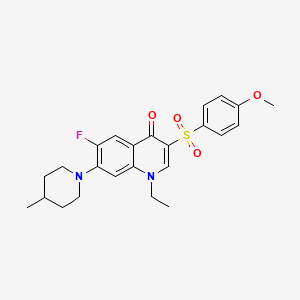
![Tert-butyl (3aR,7aS)-5-(4-chloro-1,3,5-triazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B3002721.png)
